REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[C:7](=[O:11])[CH2:6][CH2:5]2.C1(C)C=CC(S(O)(=O)=O)=CC=1.[CH2:23](O)[CH2:24][OH:25].N>C1C=CC=CC=1>[Br:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[C:7]1([O:25][CH2:24][CH2:23][O:11]1)[CH2:6][CH2:5]2
|
Name
|
|
Quantity
|
13 g
|
Type
|
reactant
|
Smiles
|
BrC=1C=C2CCC(C2=CC1)=O
|
Name
|
|
Quantity
|
23 mg
|
Type
|
reactant
|
Smiles
|
C1(=CC=C(C=C1)S(=O)(=O)O)C
|
Name
|
|
Quantity
|
27.6 mL
|
Type
|
reactant
|
Smiles
|
C(CO)O
|
Name
|
|
Quantity
|
140 mL
|
Type
|
solvent
|
Smiles
|
C1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was refluxed for about 24 hours
|
Duration
|
24 h
|
Type
|
CUSTOM
|
Details
|
to remove water
|
Type
|
TEMPERATURE
|
Details
|
The mixture was cooled
|
Type
|
ADDITION
|
Details
|
poured into excess 5% aqueous sodium bicarbonate
|
Type
|
EXTRACTION
|
Details
|
was extracted with toluene
|
Type
|
WASH
|
Details
|
The combined organic extracts were washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried with MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated in vacuum
|
Type
|
CUSTOM
|
Details
|
The residue was purified by flash column chromatography
|
Type
|
CUSTOM
|
Details
|
to give the above intermediate
|
Name
|
|
Type
|
|
Smiles
|
BrC=1C=C2CCC3(C2=CC1)OCCO3
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |